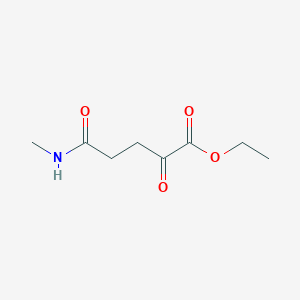![molecular formula C9H6F6N2O B14403933 N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 85559-53-1](/img/structure/B14403933.png)
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of trifluoromethyl groups attached to a benzene ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of aniline with trifluoroacetic anhydride. The reaction is carried out at low temperatures (0-5°C) with vigorous stirring to ensure complete reaction. After the reaction is complete, the mixture is poured into ice-cold water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrazine are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted trifluoromethylbenzenes.
Aplicaciones Científicas De Investigación
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)phenol: Another trifluoromethylbenzene derivative with different functional groups.
N-Methyl-4-[4-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide: A more complex compound with additional functional groups
Uniqueness
N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to its specific combination of amino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Propiedades
Número CAS |
85559-53-1 |
|---|---|
Fórmula molecular |
C9H6F6N2O |
Peso molecular |
272.15 g/mol |
Nombre IUPAC |
N-[4-amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-3-4(16)1-2-6(5)17-7(18)9(13,14)15/h1-3H,16H2,(H,17,18) |
Clave InChI |
XHZUIOUDFXOYHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(F)(F)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)



![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)


![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
